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This document provides researchers, scientists, and drug development professionals with a

technical overview and frequently asked questions regarding the outcome of the Phase 3

clinical trial for TAS-205 (pizuglanstat) in patients with Duchenne muscular dystrophy (DMD).

Troubleshooting Guide: Interpreting the Phase 3
Trial Results
Issue: Understanding why the TAS-205 Phase 3 (REACH-DMD) trial did not meet its primary

endpoint.

Analysis: The REACH-DMD study was a Phase 3, randomized, placebo-controlled, double-

blind trial conducted in Japan.[1][2][3] It aimed to evaluate the efficacy and safety of TAS-205 in

ambulatory male patients with DMD, aged 5 years and older.[1][2][3][4] The core issue is that

the study failed to demonstrate a statistically significant difference between the TAS-205 and

placebo groups in the primary endpoint.[1][2][3][4][5]

Detailed Findings:

Primary Endpoint: The primary endpoint was the mean change from baseline to 52 weeks in

the "time to rise from the floor".[1][2][3][5]
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Outcome: There was no significant difference observed between the group receiving TAS-

205 and the group receiving a placebo for this primary measure.[1][2][3][5]

Conclusion: The trial did not provide sufficient evidence to support the efficacy of TAS-205 in

improving motor function as measured by the primary endpoint.

Next Steps: Taiho Pharmaceutical has stated that detailed results from the REACH-DMD study

will be presented at an upcoming academic conference.[1][2][3][4][5] Researchers should

monitor major neurology and muscular dystrophy conferences for these forthcoming data to

conduct a more in-depth analysis.

Frequently Asked Questions (FAQs)
Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase

(HPGDS).[1][2][3][5][6][7][8] The intended mechanism of action is to reduce inflammation and

muscle necrosis in DMD patients by inhibiting the production of prostaglandin D2 (PGD2),

which is believed to exacerbate these pathological processes in muscle tissue.[1][3][8][9][10]

This mechanism is independent of the specific type of dystrophin gene mutation.[1][2][3][5]

Q2: What was the design of the Phase 3 REACH-DMD trial?

A2: The REACH-DMD trial was a randomized, placebo-controlled, double-blind study

conducted at 26 sites in Japan.[1][2][3] The ambulatory cohort included 82 male DMD patients

aged 5 years and older.[1][2][3][4] Participants were randomly assigned to receive either TAS-

205 or a placebo orally twice a day for a duration of 52 weeks.[1][2][3][4]

Q3: Has any quantitative data from the Phase 3 trial been released?

A3: As of now, specific quantitative data from the Phase 3 trial, such as p-values and effect

sizes for the primary endpoint, have not been publicly released.[2][3][4][5] Taiho

Pharmaceutical will present these details at a future academic conference.[2][3][4][5]

Q4: Was TAS-205 tested in earlier clinical trials? What were the results?
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A4: Yes, TAS-205 was evaluated in earlier phase trials. A Phase 2 trial (NCT02752048)

involving 35 male DMD patients showed a favorable safety profile.[9][11][12] In that study, the

primary endpoint was the change in the 6-minute walk distance (6MWD) over 24 weeks.[9][11]

[12] While not statistically significant, there was a trend suggesting a smaller decline in 6MWD

in the TAS-205 groups compared to placebo.[3][9][11][12]

Data Presentation
Table 1: TAS-205 Phase 3 (REACH-DMD) Trial Overview

Parameter Description

Trial Name REACH-DMD

Phase 3

Drug TAS-205 (pizuglanstat)

Mechanism of Action
Selective hematopoietic prostaglandin D

synthase (HPGDS) inhibitor[1][2][3][5][6][7][8]

Indication Duchenne Muscular Dystrophy (DMD)[1]

Patient Population
Ambulatory male patients, aged 5 years and

older[1][2][3][4]

Sample Size 82 patients (ambulatory cohort)[1][2][3][4]

Treatment Arms
TAS-205 (oral, twice daily) vs. Placebo[1][2][3]

[4]

Duration 52 weeks[1][2][3][4]

Primary Endpoint
Mean change from baseline in time to rise from

the floor[1][2][3][5]

Outcome
Did not meet primary endpoint (no significant

difference)[1][2][3][4][5]

Table 2: TAS-205 Phase 2 Trial Efficacy Data (24 Weeks)
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Treatment Group Number of Patients

Mean Change in

6MWD from

Baseline (meters)

Mean Difference

from Placebo

(meters)

Placebo 10 -17.0[11][12] N/A

TAS-205 Low Dose 11 -3.5[11][12] 13.5[11][12]

TAS-205 High Dose 11 -7.5[11][12] 9.5[11][12]

Note: The differences in the 6-minute walk distance (6MWD) in the Phase 2 trial were not

statistically significant.[3]

Experimental Protocols
Protocol: Phase 3 (REACH-DMD) Primary Endpoint Assessment

Objective: To evaluate the efficacy of TAS-205 compared to placebo in improving motor

function in ambulatory DMD patients.

Primary Endpoint Measure: Time to Rise from the Floor. This is a functional test that

measures the time it takes for a patient to stand up from a supine position on the floor.

Procedure:

Patients are instructed to lie on their back on a non-slip surface.

On a "go" command, the patient is timed as they rise to a standing position.

The time is recorded in seconds.

Data Analysis: The mean change in the time to rise from the floor from baseline (start of the

study) to week 52 was compared between the TAS-205 and placebo groups. A statistically

significant difference in this change would have indicated a treatment effect.
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Caption: Mechanism of action of TAS-205 in DMD.

52-Week Treatment Period

Patient Screening
(n=82, ambulatory DMD, ≥5 years)

Randomization (1:1)

TAS-205 Arm
(Oral, twice daily)

Placebo Arm
(Oral, twice daily)

Primary Endpoint Assessment:
Mean change in time to rise from the floor

Outcome:
No Significant Difference
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Click to download full resolution via product page

Caption: Workflow of the TAS-205 Phase 3 REACH-DMD trial.

Hypothesis:
TAS-205 will slow motor function decline

Phase 3 Trial Conducted
(REACH-DMD)

Primary Endpoint:
Change in 'Time to Rise from Floor'

Data Analysis:
Compare TAS-205 vs. Placebo

Result:
No Statistically Significant Difference

Conclusion:
Primary Endpoint Not Met

Click to download full resolution via product page

Caption: Logical flow to the Phase 3 trial conclusion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.taiho.co.jp/en/release/2025/20250708.html
https://www.taiho.co.jp/en/release/2025/20250708.html
https://firstwordpharma.com/story/5979401
https://www.bioworld.com/articles/721912-taihos-pizuglanstat-fails-in-phase-iii-dmd-trial?v=preview
https://www.fiercebiotech.com/biotech/taihos-dmd-asset-fails-improve-functional-motor-test-results-phase-3-trial
https://pharmaphorum.com/news/taihos-late-stage-duchenne-candidate-fails-trial
https://www.prnewswire.com/news-releases/pfizers-setback-in-duchenne-muscular-dystrophy-treatment-trial-clears-path-for-sarepta-and-many-other-pharma-companies--delveinsight-302173965.html
https://www.prnewswire.com/news-releases/pfizers-setback-in-duchenne-muscular-dystrophy-treatment-trial-clears-path-for-sarepta-and-many-other-pharma-companies--delveinsight-302173965.html
https://www.taiho.co.jp/en/release/2021/20210105.html
https://www.taiho.co.jp/en/release/2021/20210105.html
https://trial.medpath.com/news/8d5d63423d537d49/taiho-s-pizuglanstat-fails-to-meet-primary-endpoint-in-phase-iii-duchenne-muscular-dystrophy-trial
https://musculardystrophynews.com/news/tas-205-may-slow-down-muscle-loss-in-dmd-patients-phase-2-data-suggest/
https://musculardystrophynews.com/news/taiho-tas-205-may-hold-therapeutic-activity-for-dmd-phase-1-data-shows/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034509/
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://www.benchchem.com/product/b15571709#understanding-why-tas-205-did-not-meet-its-primary-endpoint-in-phase-3
https://www.benchchem.com/product/b15571709#understanding-why-tas-205-did-not-meet-its-primary-endpoint-in-phase-3
https://www.benchchem.com/product/b15571709#understanding-why-tas-205-did-not-meet-its-primary-endpoint-in-phase-3
https://www.benchchem.com/product/b15571709#understanding-why-tas-205-did-not-meet-its-primary-endpoint-in-phase-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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